molecular formula C37H66N4O15 B609598 N-Mal-N-bis(PEG4-NH-Boc) CAS No. 2128735-27-1

N-Mal-N-bis(PEG4-NH-Boc)

Cat. No.: B609598
CAS No.: 2128735-27-1
M. Wt: 806.95
InChI Key: VQIBCVFZJBEFLP-UHFFFAOYSA-N
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Description

N-Mal-N-bis(PEG4-NH-Boc) is a branched polyethylene glycol (PEG) derivative with a terminal maleimide group and two terminal Boc-protected amino groups. The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups. The Boc-protected amines can be deprotected under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Mal-N-bis(PEG4-NH-Boc) is synthesized through a series of chemical reactions involving the conjugation of PEG chains with maleimide and Boc-protected amine groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of N-Mal-N-bis(PEG4-NH-Boc) involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions

N-Mal-N-bis(PEG4-NH-Boc) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N-Mal-N-bis(PEG4-NH-Boc) exerts its effects through the formation of covalent bonds with thiol groups on biomolecules. The maleimide group reacts with thiol groups to form stable thioether bonds, enabling the attachment of PEG chains to biomolecules. This modification can enhance the solubility, stability, and bioavailability of the biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Mal-N-bis(PEG4-NH-Boc) is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. The presence of Boc-protected amines allows for controlled deprotection and functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66N4O15/c1-36(2,3)55-34(45)38-10-15-47-19-23-51-27-29-53-25-21-49-17-13-40(31(42)9-12-41-32(43)7-8-33(41)44)14-18-50-22-26-54-30-28-52-24-20-48-16-11-39-35(46)56-37(4,5)6/h7-8H,9-30H2,1-6H3,(H,38,45)(H,39,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIBCVFZJBEFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)OC(C)(C)C)C(=O)CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66N4O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201099523
Record name 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 17-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,33-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201099523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2128735-27-1
Record name 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 17-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,33-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2128735-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 17-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,33-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201099523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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